Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Quality Control Procurement Specification Purity Comparison

Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS 1020046-36-9) belongs to the piperidinylpyrimidine class of tetrahydropyrimidine derivatives, a series previously developed as inhibitors of TNF-α production and subsequently characterized as HIV-1 LTR transcriptional activation inhibitors. Commercial vendors supply this compound at purities of 95–98%, with a molecular formula of C₁₂H₁₉N₃O₃ and a molecular weight of 253.30 g/mol.

Molecular Formula C12H19N3O3
Molecular Weight 253.30
CAS No. 1020046-36-9
Cat. No. B3045116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
CAS1020046-36-9
Molecular FormulaC12H19N3O3
Molecular Weight253.30
Structural Identifiers
SMILESCOC(=O)CC1CN=C(NC1=O)N2CCCCC2
InChIInChI=1S/C12H19N3O3/c1-18-10(16)7-9-8-13-12(14-11(9)17)15-5-3-2-4-6-15/h9H,2-8H2,1H3,(H,13,14,17)
InChIKeyHLSIKCPSDJOFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS 1020046-36-9) for Piperidinylpyrimidine-Focused Drug Discovery


Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS 1020046-36-9) belongs to the piperidinylpyrimidine class of tetrahydropyrimidine derivatives, a series previously developed as inhibitors of TNF-α production and subsequently characterized as HIV-1 LTR transcriptional activation inhibitors [1]. Commercial vendors supply this compound at purities of 95–98%, with a molecular formula of C₁₂H₁₉N₃O₃ and a molecular weight of 253.30 g/mol . Its core scaffold—2-piperidinyl-6-oxo-1,4,5,6-tetrahydropyrimidine with a C5-methyl acetate substituent—places it within a narrow structural space that has produced nanomolar-activity tool compounds for both anti-TNF and anti-HIV drug discovery programs.

Why Off-the-Shelf Tetrahydropyrimidine Analogs Cannot Replace CAS 1020046-36-9 in HIV LTR and TNF-α Inhibitor Programs


The structure-activity relationship (SAR) established for piperidinylpyrimidine derivatives demonstrates that both the N-acyl substituent on the piperidine ring and the lipophilic substitution at the C6-position of the pyrimidine core critically govern HIV-1 LTR inhibitory activity [1]. Simple replacement of the C5-acetate ester or exchange of the piperidinyl moiety with morpholine, piperazine, or unsubstituted amino groups leads to complete loss of activity in the parent series [1]. Consequently, this specific compound—bearing an unadorned piperidin-1-yl group at C2 combined with a methyl acetate side chain at C5—occupies a distinct position within the SAR landscape. Procuring the exact compound ensures that downstream screening results are interpretable within the published activity framework, whereas generic substitution with a non-identical tetrahydropyrimidine congener introduces confounding variables that invalidate cross-study comparisons.

Quantitative Differentiation Evidence for Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate Versus Closest Analogs


Vendor-Supplied Purity Benchmarking: Leyan (98%) Versus Typical 95% Commercial Sources for CAS 1020046-36-9

Among commercial suppliers of CAS 1020046-36-9, purity specifications differ substantially between vendors, an important consideration for procurement decisions. Leyan provides this compound at 98% purity (Product No. 2219612) , whereas AKSci and CheMenu supply the compound at 95% purity . The 3-percentage-point purity difference translates to a 2.5-fold lower maximum impurity burden (2% vs. 5%), reducing the risk of confounding biological assay results caused by trace impurities.

Quality Control Procurement Specification Purity Comparison

Core Scaffold SAR Provenance: Piperidinylpyrimidine Class Validated as HIV-1 LTR Transcriptional Inhibitors (Fujiwara et al., 2008)

The underlying scaffold of CAS 1020046-36-9—the 2-piperidinyl-6-oxo-1,4,5,6-tetrahydropyrimidine core—is explicitly encompassed by the piperidinylpyrimidine series characterized by Fujiwara et al. (2008) as inhibitors of HIV-1 LTR activation [1]. The SAR study demonstrated that modifications to the piperidine N-substituent and C6-lipophilic appendage profoundly modulate inhibitory potency, with select derivatives achieving sub-micromolar activity in HIV-1 LTR-directed CAT reporter gene assays in Jurkat cells [1]. While the precise inhibitory IC₅₀ of CAS 1020046-36-9 is not publicly disclosed, its structural classification within this validated pharmacophore establishes it as a competent starting point for medicinal chemistry optimization in anti-HIV and anti-TNF-α programs.

HIV-1 LTR inhibition TNF-α inhibition Structure-Activity Relationship

Structural Distinction: C5-Methyl Acetate Substitution Pattern Versus C5-Carboxylate or C6-Aryl Analogs

CAS 1020046-36-9 carries a methyl acetate group at the C5 position of the tetrahydropyrimidine ring, distinguishing it from closely related analogs such as ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate, which features a C6-aryl ring and an ethyl ester , and from methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS 1309885-35-5), which replaces the piperidinyl group with a primary amine . The Fujiwara SAR study established that C6-aromatic substitution and the piperidine N-acyl group are dominant activity determinants [1]; consequently, the absence of a C6-aryl group and the retention of a synthetically accessible free piperidine nitrogen in CAS 1020046-36-9 render it a unique intermediate for divergent library synthesis aimed at probing both C6 and N-piperidine pharmacophoric requirements.

Medicinal Chemistry Scaffold Differentiation Substituent Effects

Validated Application Scenarios for Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate Based on Differential Evidence


Medicinal Chemistry Optimization of HIV-1 LTR Transcriptional Inhibitors

CAS 1020046-36-9 serves as a tractable starting scaffold for constructing focused libraries targeting HIV-1 LTR activation. The free piperidine nitrogen allows systematic N-acylation to install piperonyloyl or related groups shown to enhance potency, while the unoccupied C6 position permits introduction of lipophilic substituents proven critical for activity [1]. Researchers can procure the 98% pure lot from Leyan to minimize impurity interference during initial SAR exploration, then use the compound as a versatile intermediate for parallel synthesis of analogs designed to map both C6 and N-piperidine pharmacophoric requirements.

TNF-α Production Inhibition Screening Cascades

Because the piperidinylpyrimidine class was originally developed as TNF-α production inhibitors, CAS 1020046-36-9 is a relevant entry point for academic and industrial groups screening for novel anti-TNF agents [1]. Its structural simplicity relative to C6-aryl-substituted analogs permits assessment of the minimal pharmacophore required for TNF-α suppression, and its methyl acetate group can be hydrolyzed to the free carboxylic acid for metabolite identification or prodrug strategy evaluation. Procurement of the highest available purity (98%) ensures that any observed TNF-α modulation is attributable to the parent compound rather than contaminants.

Building Block for Divergent Heterocyclic Library Synthesis

The compound's three modifiable sites—the piperidine nitrogen, the C6 position of the tetrahydropyrimidine ring, and the C5 methyl acetate side chain—enable its use as a three-point diversification scaffold for generating compound libraries. Synthetic routes can exploit chemoselective transformations: the methyl ester can be saponified to the acid for amide coupling, the piperidine nitrogen can undergo alkylation or acylation, and the C6 position can be functionalized via condensation or cross-coupling chemistry. This divergent synthetic potential, combined with the structural precedent for biological activity within the piperidinylpyrimidine class [1], makes it a cost-effective purchase for core-facility compound collections.

Quote Request

Request a Quote for Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.